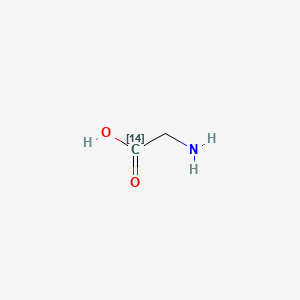

Glycine-1-14C

Description

Significance of Radiolabeled Compounds in Biochemical Inquiry

Radiolabeled compounds, also known as radiotracers, are indispensable tools in the field of biochemistry. amerigoscientific.com By introducing a radioactive isotope into a molecule, researchers can track its journey through complex biological pathways. amerigoscientific.com The radiation emitted by isotopes like carbon-14 (B1195169) can be detected and quantified, enabling the study of metabolic rates, the elucidation of biochemical pathways, and the investigation of a drug's absorption, distribution, metabolism, and excretion (ADME). amerigoscientific.comresearchgate.net This ability to monitor molecules at a functional level provides a dynamic view of biological processes that would be otherwise impossible to observe.

Historical Context of Carbon-14 Tracers in Biological Systems

The utility of carbon-14 as a tracer in biological research began after its discovery in 1940 by Martin Kamen and Samuel Ruben. llnl.gov This long-lived radioisotope of carbon, with a half-life of approximately 5,730 years, quickly became a revolutionary tool. llnl.govbritannica.com In the late 1940s, Willard Libby developed the technique of radiocarbon dating, and since then, biochemists have utilized carbon-14 to unravel the complexities of countless biochemical reactions involving carbon. llnl.govuchicago.edu The use of carbon-14 labeled compounds has transformed our understanding of everything from metabolism to genetics. llnl.gov

Fundamental Role of Glycine-1-14C as an Isotopic Probe in Life Sciences

Glycine-1-14C serves as a crucial isotopic probe in the life sciences due to glycine's central role in numerous metabolic pathways. vulcanchem.com As a fundamental building block of proteins and a precursor for the synthesis of other vital biomolecules like purines and porphyrins, labeled glycine (B1666218) allows for the direct investigation of these processes. nih.gov Researchers can introduce Glycine-1-14C into cells, tissues, or whole organisms and then track the incorporation of the carbon-14 label into various downstream products. lshtm.ac.uknih.gov This provides a clear and quantitative measure of the metabolic fate of glycine. vulcanchem.com

Interactive Data Table: Properties of Glycine-1-14C

| Property | Value | Reference |

| Molecular Formula | C₂H₅NO₂ | nih.gov |

| Molecular Weight | 77.059 g/mol | nih.gov |

| Half-life of ¹⁴C | ~5730 years | |

| IUPAC Name | 2-aminoacetic acid | nih.gov |

| CAS Number | 56-39-3 | nih.gov |

Detailed Research Findings with Glycine-1-14C

Metabolic Studies

Glycine-1-14C has been instrumental in elucidating the metabolic pathways of glycine and its interconversion with other molecules. For instance, studies have used this tracer to investigate the conversion of glycine to serine and to track its oxidation to CO2 in various tissues. researchgate.net Research on the glycine cleavage system, a major pathway for glycine degradation, has utilized Glycine-1-14C to understand its function and its role in diseases like non-ketotic hyperglycinemia. nih.gov

Protein Synthesis

A primary application of Glycine-1-14C is in the study of protein synthesis. By measuring the rate of incorporation of the ¹⁴C label from glycine into newly synthesized proteins, researchers can quantify protein turnover rates in different cells and tissues. lshtm.ac.uknih.gov Studies have used this method to investigate the effects of various physiological and pathological conditions on protein metabolism. cdnsciencepub.com For example, research has examined the impact of insulin-like growth factor-I on protein synthesis in fish muscle by measuring the uptake of [¹⁴C]glycine into protein. nih.gov

Biosynthesis of Purines and Porphyrins

Glycine is a key precursor for the synthesis of purines, the building blocks of DNA and RNA, and porphyrins, which are essential components of molecules like heme. nih.gov Glycine-1-14C has been used to trace the de novo synthesis of purines in various tissues, including skeletal muscle and liver. nih.govnih.gov These studies have helped to understand the regulation of purine (B94841) biosynthesis and how it is affected by different physiological states. nih.gov Similarly, the pathway of porphyrin and heme synthesis has been investigated using labeled glycine, confirming its role as a foundational element in this critical process. frontierspecialtychemicals.com

Interactive Data Table: Research Findings on Purine Biosynthesis using [¹⁴C]Glycine

| Study Focus | Organism/Tissue | Key Finding | Reference |

| De novo purine synthesis | Rat skeletal muscle | Demonstrated purine biosynthesis using [1-¹⁴C]glycine as a precursor. | nih.gov |

| Increased purine biosynthesis after adrenalectomy | Rat liver | Showed increased [¹⁴C]glycine incorporation into purines, indicating a higher rate of synthesis. | nih.gov |

| Purine catabolism | Rat liver | Used ¹⁴C-glycine to trace the pathway and verify intermediates in purine breakdown. | portlandpress.com |

| Purine synthesis in pathogenic mycobacteria | Mycobacterium microti and Mycobacterium avium | Demonstrated purine synthesis through the incorporation of [¹⁴C]glycine. | microbiologyresearch.org |

Glycine-1-14C in Neuroscience Research

In the field of neuroscience, Glycine-1-14C has been employed to study the metabolism of the neurotransmitter glycine. researchgate.nettmc.edu Glycine acts as a primary inhibitory neurotransmitter in the spinal cord and brainstem. tmc.edu Research using [¹⁴C]glycine has helped to understand its synthesis from serine and its uptake by nerve cells. tmc.educapes.gov.br Studies have also investigated the role of glycine metabolism in different brain regions, providing insights into its neurophysiological functions. researchgate.netfrontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

2-aminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-HQMMCQRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([14C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204567 | |

| Record name | Glycine-1-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-39-3 | |

| Record name | Glycine-1-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine-1-14C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine-1-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Frameworks in Glycine 1 14c Studies

Principles of Radiocarbon Labeling and Isotopic Tracing

Radiocarbon labeling is a fundamental technique in biochemical and metabolic research, allowing scientists to trace the journey of molecules through complex biological systems. This is achieved by replacing a stable carbon atom (¹²C) within a molecule with its radioactive isotope, Carbon-14 (B1195169) (¹⁴C). contractpharma.com Glycine (B1666218), a simple amino acid, can be labeled with ¹⁴C at either of its two carbon positions, yielding specific activities of up to 120 millicuries per millimole. contractpharma.com This radiolabeled glycine then acts as a tracer, its path and transformations tracked by detecting the emitted radiation. ontosight.ai

Specificity of Carbon-14 Placement (C-1) in Glycine

Glycine-1-¹⁴C refers to glycine that has been specifically labeled with Carbon-14 at the carboxyl carbon (C-1) position. This specificity is crucial as it allows researchers to follow the fate of this particular carbon atom. The synthesis of Glycine-1-¹⁴C is a high-yielding process, making it a readily available tool for metabolic studies. contractpharma.com The structure of glycine, with its two distinct carbon atoms, provides a unique opportunity to investigate different metabolic pathways depending on which carbon is labeled. researchgate.net

Implications of Label Position for Metabolic Fate Elucidation

The position of the ¹⁴C label within the glycine molecule has profound implications for understanding its metabolic fate. When Glycine-1-¹⁴C is metabolized, the labeled carboxyl group is often the first part of the molecule to be cleaved. For instance, in the glycine cleavage system (GCS), a major pathway for glycine catabolism, the C-1 carbon is released as carbon dioxide (CO₂). tohoku.ac.jpnih.gov This allows researchers to quantify the activity of this enzyme system by measuring the production of radioactive CO₂. tohoku.ac.jp

In contrast, labeling at the C-2 position (Glycine-2-¹⁴C) allows for the tracing of the α-carbon, which is incorporated into other molecules. For example, the C-2 carbon of glycine can be transferred to become the C-3 carbon of serine. cdnsciencepub.com By using both Glycine-1-¹⁴C and Glycine-2-¹⁴C in parallel experiments, scientists can gain a more complete picture of glycine metabolism, including its interconversion with serine and its role in one-carbon metabolism. tohoku.ac.jpcdnsciencepub.com

Studies have shown that the metabolic fate of the labeled carbon can vary significantly depending on the tissue and the specific metabolic pathway being investigated. For example, in studies of nonketotic hyperglycinemia, a genetic disorder affecting glycine metabolism, researchers found a significantly reduced production of ¹⁴CO₂ from Glycine-1-¹⁴C in liver samples from patients compared to controls, indicating a defect in the glycine cleavage reaction. tohoku.ac.jp Similarly, research on breadmaking demonstrated that the C-1 of glycine is involved in the Maillard browning reaction, with the label being incorporated into various condensation products. cerealsgrains.org

Analytical Techniques for Radioactivity Quantification

Several analytical techniques are employed to quantify the radioactivity of ¹⁴C-labeled molecules like Glycine-1-¹⁴C, each offering unique advantages in terms of sensitivity, spatial resolution, and quantitative accuracy.

Liquid Scintillation Spectrometry in Quantitative Analysis

Liquid scintillation spectrometry (LSS) is a widely used technique for quantifying the amount of ¹⁴C in a sample. contractpharma.comresearchgate.net In this method, the sample containing the radiolabeled compound is mixed with a "scintillation cocktail," a liquid that emits a flash of light (scintillation) when it interacts with the beta particles emitted by the decaying ¹⁴C atoms. researchgate.net These light flashes are then detected and counted by a photomultiplier tube, providing a quantitative measure of the radioactivity in the sample. researchgate.netsnmjournals.org

LSS is highly efficient, with modern systems achieving over 80% counting efficiency for ¹⁴C in aqueous solutions. nih.gov This high efficiency is particularly important in studies where the incorporation of the radiolabel is low, as it allows for the detection of very small amounts of radioactivity. snmjournals.org For instance, in studies of hemoglobin synthesis using ¹⁴C-glycine, LSS has been instrumental in accurately measuring the low levels of radioactivity incorporated into the hemoglobin molecule. snmjournals.org

Autoradiography for Spatiotemporal Localization of Labeled Molecules

Autoradiography is a technique that provides a visual representation of the distribution of a radiolabeled substance within a biological sample, such as a tissue slice or a whole organism. capes.gov.brscilit.com The sample containing the ¹⁴C-labeled compound is placed in close contact with a photographic emulsion or a sensitive imaging plate. The beta particles emitted from the ¹⁴C atoms expose the emulsion, creating a pattern that mirrors the distribution of the radiolabel. nih.gov

This technique is invaluable for determining the spatiotemporal localization of molecules. For example, whole-body autoradiography of rats administered radiolabeled glycine has shown its distribution in various organs, particularly in periventricular regions of the brain. researchgate.net Autoradiography has also been used to study the uptake of nutrients by parasites, demonstrating that melanization can block the uptake of radiolabeled glycine by microfilariae. nih.gov

Accelerator Mass Spectrometry (AMS) for High-Sensitivity Detection

Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique for measuring isotopes, including ¹⁴C. noaa.govnih.gov Unlike LSS, which detects the decay of radioactive atoms, AMS directly counts the number of individual ¹⁴C atoms in a sample. nih.gov This is achieved by accelerating a beam of ions from the sample to very high energies and then using magnetic and electric fields to separate the isotopes based on their mass-to-charge ratio. noaa.gov

The exceptional sensitivity of AMS allows for the detection of extremely low levels of radioactivity, making it up to a million times more sensitive than decay counting methods. nih.gov This has significant advantages, particularly in human studies, as it allows for the use of "microdoses" of radiolabeled compounds, minimizing radiation exposure. contractpharma.comnih.gov AMS has been used to study the uptake of ¹⁴C-labeled glycine by soil fungi and to date ancient bone samples by measuring the ¹⁴C content of specific amino acids like γ-carboxyglutamic acid and α-carboxyglycine. uci.educambridge.org

Research Findings from Glycine-1-14C Studies

The use of Glycine-1-¹⁴C has yielded significant insights into various metabolic processes. Below are some examples of research findings presented in interactive data tables.

Table 1: Metabolism of Glycine-1-¹⁴C in Different Biological Systems

| Biological System | Key Finding | Reference |

| Human Liver (Control vs. Hyperglycinemia) | Significantly lower ¹⁴CO₂ production from Glycine-1-¹⁴C in patients with nonketotic hyperglycinemia, indicating a defect in the glycine cleavage system. | tohoku.ac.jp |

| Human Kidney and Liver (Control vs. Hyperoxaluria) | Impaired metabolism of glyoxylate (B1226380) (derived from glycine) in the kidney tissue of hyperoxaluric patients. | nih.gov |

| Rat Brain Regions | Oxidation of Glycine-1-¹⁴C to CO₂ occurs primarily through the glycine cleavage system. | researchgate.net |

| Rumen Microorganisms | Rapid metabolism of glycine to carbon dioxide, acetic acid, and ammonia (B1221849), with the carboxyl carbon of glycine being the main source of CO₂. | asm.org |

| Breadmaking Process | Glycine-1-¹⁴C participates in the Maillard browning reaction, forming various condensation products. | cerealsgrains.org |

Table 2: Incorporation of Glycine-1-¹⁴C into Biomolecules

| Biomolecule | Tissue/Organism | Observation | Reference |

| Protein | Ehrlich Ascites Carcinoma Cells | Alkylating agents inhibit the incorporation of Glycine-1-¹⁴C into proteins. | aacrjournals.org |

| Protein | Maturing Wheat Plants | Glycine is extensively interconverted with serine before incorporation into gluten protein. | cdnsciencepub.com |

| Lipids | Rat Brain Tissue Slices | Glycine-1-¹⁴C is incorporated into lipids, with variations across different brain regions. | researchgate.net |

| Uric Acid | Normal Human Subject | The C-1 of glycine is incorporated into the uric acid molecule, demonstrating recycling of the isotope. | nih.gov |

| Hemoglobin | Human Blood | ¹⁴C-glycine is incorporated into hemoglobin, allowing for the study of its synthesis rate. | snmjournals.org |

Experimental Models for Glycine-1-14C Investigation

The study of glycine metabolism, facilitated by the use of isotopically labeled molecules like Glycine-1-14C, employs a variety of experimental models. These models range from simplified in vitro systems, which allow for the detailed examination of specific cellular processes, to complex in vivo models that provide a holistic view of metabolic pathways within a whole organism.

In Vitro Cellular Systems and Isolated Organelles

In vitro models are fundamental for dissecting the molecular mechanisms of glycine metabolism. These systems offer a controlled environment to study cellular uptake, enzymatic reactions, and the incorporation of glycine into macromolecules.

Cell culture models are invaluable for investigating the metabolic fate of Glycine-1-14C in a controlled and reproducible manner. Studies using mammalian cell lines, such as Ehrlich ascites-carcinoma cells, have examined the relationship between the uptake of [1-¹⁴C]glycine and its incorporation into proteins. nih.gov For instance, research has shown that competitive inhibitors like DL-methionine can decrease both the uptake of glycine and its subsequent incorporation into cellular proteins. nih.gov

In the context of human cell lines, studies on human extrahepatic cholangiocarcinoma SK-ChA-1 cells have utilized [glycine-1-¹⁴C]glycylsarcosine to investigate peptide transport. nih.gov These experiments revealed the presence of a H+-peptide cotransporter, PEPT1, in the apical membrane of these cells, demonstrating a specific transport mechanism. nih.gov Furthermore, research on human hepatoma cell lines has traced the metabolic fate of glycine's carbon atoms, showing their incorporation into essential biomolecules like deoxythymidine, purines, and methionine. mdpi.com

Bacterial strains are also employed to understand glycine metabolism and its role in cellular structures. For example, the presence of glycine as a component of lipopolysaccharides (LPS) in various bacterial strains has been confirmed by cultivating bacteria in the presence of radioactive [¹⁴C]glycine. oup.com This research demonstrated that glycine is a genuine component of the LPS core oligosaccharide. oup.com In Escherichia coli, [2-¹⁴C]glycine has been used to study the glycine transport system and its regulatory role in the glycine cleavage enzyme system. nih.gov

The following table summarizes findings from studies using Glycine-1-14C in different cell culture models:

| Cell/Bacterial Strain | Key Finding with Glycine-1-14C | Reference |

| Ehrlich ascites-carcinoma cells | DL-methionine inhibits both the uptake of [1-¹⁴C]glycine and its incorporation into protein. | nih.gov |

| Human SK-ChA-1 cells | Demonstrated the presence and function of the H+-peptide cotransporter PEPT1 using [glycine-1-¹⁴C]glycylsarcosine. | nih.gov |

| Various bacterial strains | Confirmed that glycine is a component of the lipopolysaccharide (LPS) core. | oup.com |

| Escherichia coli K12 | [2-¹⁴C]glycine uptake is crucial for the induction of the glycine cleavage system. | nih.gov |

| Human hepatoma cell lines | The 2-carbon of glycine is incorporated into dTMP, purines, and methionine. | mdpi.com |

The investigation of Glycine-1-14C is further refined by using subcellular fractions, which allows researchers to pinpoint metabolic activities to specific organelles like mitochondria and microsomes.

Mitochondria are central to glycine catabolism. Studies using isolated rat liver mitochondria have shown that these organelles catalyze the formation of ¹⁴CO₂ from both [glycine-1-¹⁴C] and [glycine-2-¹⁴C], which is coupled with the synthesis of ¹⁴C-serine. nih.gov The decarboxylation of [1-¹⁴C]glycine in mitochondrial suspensions has been observed across different species, with an apparent Km for glycine determined to be between 3 and 4.5 mM. semanticscholar.org Research has also demonstrated that glucagon (B607659) can stimulate the decarboxylation of [1-¹⁴C]glycine in isolated rat hepatocytes and that this effect is mediated through the glycine cleavage system within the mitochondria. nih.gov In cases of nonketotic hyperglycinemia, a genetic disorder, liver mitochondria from patients show a significantly reduced ability to convert [glycine-1-¹⁴C] to ¹⁴CO₂, indicating a defect in the glycine cleavage reaction. tohoku.ac.jp

Microsomes, which are fragments of the endoplasmic reticulum, are critical for protein synthesis. The incorporation of [¹⁴C]glycine into protein within adrenal microsomes has been shown to be enhanced by ACTH administration. oup.com This effect is attributed to an increase in the amount and activity of ribosomal-RNA within the microsomes. oup.com Similarly, studies on rabbit liver have explored the role of pH-5 enzymes and their associated ribonucleic acid in the incorporation of [¹⁴C]glycine into microsome protein. nih.gov In rats with riboflavine deficiency, a reduced in vivo incorporation of [¹⁴C]amino acid into microsomal proteins has been observed, highlighting the impact of nutritional status on protein synthesis at the subcellular level. cambridge.org

The table below details research findings using Glycine-1-14C in subcellular fractions:

| Subcellular Fraction | Organism/Tissue | Key Finding with Glycine-1-14C | Reference |

| Mitochondria | Rat Liver | Catalyze ¹⁴CO₂ formation from [glycine-1-¹⁴C] and [glycine-2-¹⁴C], coupled with serine synthesis. | nih.gov |

| Mitochondria | Rat, Rabbit, Human, Dog Liver | Apparent Km for [1-¹⁴C]glycine decarboxylation is 3–4.5 mM across species. | semanticscholar.org |

| Mitochondria | Rat Liver | Glucagon stimulates the decarboxylation of [1-¹⁴C]glycine via the glycine cleavage system. | nih.gov |

| Mitochondria | Human Liver (Hyperglycinemia) | Markedly diminished conversion of [glycine-1-¹⁴C] to ¹⁴CO₂. | tohoku.ac.jp |

| Microsomes | Rat Adrenal | ACTH administration increases the incorporation of [¹⁴C]glycine into protein. | oup.com |

| Microsomes | Rabbit Liver | Role of pH-5 enzyme RNA in [¹⁴C]glycine incorporation into protein. | nih.gov |

| Microsomes | Rat Liver (Riboflavine deficient) | Reduced in vivo incorporation of [¹⁴C]amino acid into microsomal proteins. | cambridge.org |

Cell Culture Models (e.g., Mammalian Cell Lines, Bacterial Strains)

In Vivo Animal Models

In vivo animal models are essential for understanding the systemic metabolism and distribution of Glycine-1-14C in a living organism. These studies provide insights into how different organs and tissues utilize glycine under various physiological and pathological conditions.

Whole animal studies involving the administration of Glycine-1-14C allow for the tracking of its distribution and metabolic fate throughout the body. In growing chicks, intraperitoneal injection of [1-¹⁴C]glycine has been used to analyze respiratory ¹⁴CO₂ kinetics, revealing insights into amino acid oxidative catabolism and protein degradation. scite.ai Studies in mice have shown that intravenously injected [glycine-1-¹⁴C] is rapidly incorporated into visceral and serum proteins. core.ac.uk

The nutritional state of the animal can significantly influence glycine metabolism. In rats fed a low-protein diet, peritoneal administration of U¹⁴C-glycine resulted in the highest degree of radioactive marking in the liver, while the brain showed the lowest. fao.org In mice with hereditary muscular dystrophy, a more rapid incorporation of [glycine-1-¹⁴C] into muscle nucleic acids and proteins was observed compared to normal mice. physiology.org Conversely, the livers of these dystrophic mice showed a diminished ability to incorporate the tracer into liver nucleic acids. physiology.org

The following table presents findings from whole animal tracer studies with Glycine-1-14C:

| Animal Model | Key Finding with Glycine-1-14C | Reference |

| Growing Chick | Intraperitoneal injection of [1-¹⁴C]glycine revealed a "slow ¹⁴CO₂" component associated with the degradation of short-lived proteins. | scite.ai |

| Mouse | Intravenously injected [glycine-1-¹⁴C] is rapidly incorporated into visceral and serum proteins. | core.ac.uk |

| Rat (low-protein diet) | Highest radioactivity from U¹⁴C-glycine was found in the liver, lowest in the brain. | fao.org |

| Mouse (hereditary muscular dystrophy) | Dystrophic muscle showed more rapid incorporation of [glycine-1-¹⁴C] into nucleic acids and proteins compared to normal muscle. | physiology.org |

By analyzing specific organs following the administration of Glycine-1-14C, researchers can assess the metabolic activity and pathways in different tissues. In rats, the in vivo incorporation of [¹⁴C]glycine into the proteins of various subcellular fractions of the liver, including nuclear, mitochondrial, and microsomal proteins, has been studied under conditions of riboflavine deficiency. cambridge.org This research indicated altered protein synthesis in different liver compartments due to the deficiency. cambridge.org

Studies on rabbits with Vitamin E deficiency have shown that after injection of [glycine-1-¹⁴C], the specific activity of total muscle proteins and proteins of subcellular fractions (including mitochondria) is much higher than in control animals. ebm-journal.org This suggests an increased rate of protein metabolism in the muscles of vitamin E-deficient animals. ebm-journal.org

In rats, the metabolism of [1-¹⁴C]glycine has been investigated in different brain regions, showing variations in oxidation rates. For example, in 14-day-old rats, the cerebellum exhibited the highest oxidation of [1-¹⁴C]glycine. researchgate.net Furthermore, studies on the rat spinal cord have demonstrated an active transport system for [¹⁴C]glycine, which is more active in the grey matter than in the white matter, suggesting a role in synaptic transmission. nih.gov

The table below summarizes findings from organ-specific metabolic assessments using Glycine-1-14C:

Whole Animal Infusion and Tracer Distribution Studies

Plant Tissue Systems

Data Interpretation and Kinetic Analysis in Tracer Experiments

The data generated from tracer experiments with Glycine-1-14C are subjected to rigorous kinetic analysis to extract quantitative information about metabolic processes. This involves calculating key parameters that describe the rates and mechanisms of biochemical reactions and transport processes.

Turnover rate, or the rate of appearance (Ra), represents the rate at which a substance enters a specific metabolic pool. In steady-state tracer experiments, this is a crucial parameter for understanding the dynamics of metabolism. The calculation of turnover rates for amino acids like glycine is often performed by analyzing the specific activity-time curves of the tracer in plasma following a primed-constant infusion. scite.aiplos.org

Under steady-state conditions, the rate of appearance of the tracer is equal to its rate of disappearance. The flux (Q) can be calculated by dividing the infusion rate of the tracer by the isotopic enrichment of the amino acid (or a suitable metabolite) in the plasma at isotopic equilibrium. cabidigitallibrary.org

For example, in a study investigating the effects of a PPARα agonist in rats, the rates of appearance for glycine and serine were determined using 3H-glycine and 14C-serine tracers. plos.org The study found that the agonist significantly increased the rate of appearance for both glycine (from 17.4 to 45.5 µmol/kg/min) and serine (from 12.0 to 21.0 µmol/kg/min), indicating that the observed increases in their plasma concentrations were due to increased entry into the plasma pool rather than altered clearance. plos.org

The calculation of metabolic fluxes from one compound to another, such as the conversion of glycine to serine, can be achieved by analyzing the specific radioactivity curves of both the precursor and the product over time. scite.ai The contribution of carbon atoms from glycine to plasma glucose, for instance, can be calculated from the integrals of their respective specific-radioactivity-versus-time curves. scite.ai

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about the transition state of a reaction. researchgate.netprinceton.edu A primary KIE occurs when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. researchgate.net The magnitude of the KIE, which is the ratio of the reaction rate for the lighter isotope to that of the heavier isotope (k_light/k_heavy), can provide insights into the geometry and bonding of the transition state. princeton.edu

In the context of Glycine-1-14C, the 14C isotope is at the carboxyl position. Cleavage of the C-C bond, as occurs in the glycine cleavage system, would be expected to exhibit a 13C or 14C KIE. While direct studies using Glycine-1-14C for KIE analysis in this specific context are less common in the provided literature, the principles are widely applied.

More commonly, deuterium (B1214612) (2H) and tritium (B154650) (3H) are used to probe C-H bond cleavage. For example, in the study of peptidylglycine α-hydroxylating mono-oxygenase (PHM), which hydroxylates the α-carbon of a C-terminal glycine, deuterium and tritium isotope effects were measured. nih.govportlandpress.com Using a double-label tracer method with substrates like D-Tyr-[U-14C]Val-Gly and deuterated or tritiated analogs, the study determined significant deuterium and tritium effects on Vmax/Km. nih.govportlandpress.com The large intrinsic deuterium isotope effect (Dk) of around 8.1 suggested that the C-H bond cleavage is a key part of the reaction mechanism and that the reaction may proceed through a stepwise mechanism. nih.govportlandpress.com

The transport of glycine across biological membranes often exhibits saturation kinetics, a hallmark of carrier-mediated transport. cdnsciencepub.com This means that as the concentration of glycine increases, the rate of transport increases until it reaches a maximum velocity (Vmax), at which point the transport system is saturated. This behavior can be described by the Michaelis-Menten equation, which relates the transport rate to the substrate concentration. harvardapparatus.com

From the analysis of saturation kinetics, two important transport constants can be determined:

K_m (Michaelis constant): The substrate concentration at which the transport rate is half of Vmax. It is an inverse measure of the affinity of the transporter for the substrate. nih.gov

Vmax (maximum velocity): The maximum rate of transport when the transporter is fully saturated with the substrate. nih.gov

In studies of [14C]glycine uptake in mammalian spinal cord slices, the process showed saturation kinetics, allowing for the estimation of a K_m value of 3.1 x 10^-5 M and a Vmax of 0.48 µmole/min/g of cord tissue. nih.govnih.gov Similarly, in pig jejunum, the transport of dipeptides like glycyl-L-sarcosine, traced with [glycine-1-14C]glycyl-sarcosine, followed Michaelis-Menten kinetics. harvardapparatus.com Analysis of these kinetics, often using linear transformations like the Eadie-Hofstee plot, allows for the determination of affinity constants (related to K_m) and transport capacity (related to Vmax). harvardapparatus.com

The table below summarizes key kinetic parameters determined in studies using Glycine-1-14C and related tracers.

| Biological System | Parameter | Value | Method/Tracer | Reference |

|---|---|---|---|---|

| Rat Plasma | Glycine Rate of Appearance (Ra) | 17.4 µmol/kg/min (Control) vs 45.5 µmol/kg/min (Treated) | 3H-glycine constant infusion | plos.org |

| Rat Plasma | Serine Rate of Appearance (Ra) | 12.0 µmol/kg/min (Control) vs 21.0 µmol/kg/min (Treated) | 14C-serine constant infusion | plos.org |

| Mammalian Spinal Cord | Glycine Uptake K_m | 3.1 x 10^-5 M | [14C]glycine uptake kinetics | nih.govnih.gov |

| Mammalian Spinal Cord | Glycine Uptake Vmax | 0.48 µmole/min/g cord | [14C]glycine uptake kinetics | nih.govnih.gov |

| Frog PHM Enzyme | Deuterium Isotope Effect (Dk) | ~8.1 | Double-label tracer method (D-Tyr-[U-14C]Val-Gly) | nih.govportlandpress.com |

Elucidation of Metabolic Pathways Utilizing Glycine 1 14c

Glycine (B1666218) Catabolism and Degradation Pathways

The breakdown of glycine is a fundamental metabolic process, and Glycine-1-14C has been instrumental in delineating the primary pathways involved. The release of ¹⁴CO₂ from [1-¹⁴C]glycine is a key indicator of glycine catabolism. nih.govportlandpress.com

Glycine Cleavage System (GCS) Activity and Regulation

The Glycine Cleavage System (GCS) is a mitochondrial multi-enzyme complex that represents the principal route of glycine catabolism in many organisms, including animals and plants. nih.govfrontiersin.org This system catalyzes the oxidative cleavage of glycine to produce carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (CH₂-THF). mdpi.comnih.gov The use of Glycine-1-14C allows for the direct measurement of GCS activity by quantifying the release of ¹⁴CO₂. portlandpress.comtohoku.ac.jpnih.gov

The GCS is composed of four protein components:

P-protein (GLDC): A pyridoxal (B1214274) phosphate-dependent glycine decarboxylase that releases the carboxyl group of glycine as CO₂. nih.govmdpi.com

H-protein (GCSH): A lipoic acid-containing carrier protein that transfers the remaining aminomethyl group. nih.govmdpi.com

T-protein (AMT): An aminomethyltransferase that transfers the one-carbon unit to tetrahydrofolate (THF). nih.govmdpi.com

L-protein (DLD): A dihydrolipoamide (B1198117) dehydrogenase. nih.govmdpi.com

Studies using [1-¹⁴C]glycine have revealed that GCS activity is subject to regulation by various factors. For instance, in perfused rat liver, metabolic conditions that lead to a reduction of the mitochondrial NAD(H) redox couple, such as the infusion of β-hydroxybutyrate or octanoate, inhibit ¹⁴CO₂ production from [1-¹⁴C]glycine. nih.gov Conversely, conditions that consume mitochondrial NADPH, like ureogenesis from ammonia, stimulate glycine decarboxylation. nih.gov Furthermore, the GCS responds to dietary protein intake; mitochondria from rats fed a high-protein diet show enhanced glycine catabolism. portlandpress.com Transcriptional regulation of the GCS operon is also crucial, with activation by glycine and repression by purines mediated by the GcvA transcriptional activator in Escherichia coli. uniprot.org

Defects in the GCS can lead to serious metabolic disorders, such as non-ketotic hyperglycinemia, which is characterized by the accumulation of glycine in body fluids. tohoku.ac.jpnih.gov Studies on liver biopsies from patients with this condition have shown a marked decrease in ¹⁴CO₂ production from [1-¹⁴C]glycine, confirming a defect in the GCS. nih.govtohoku.ac.jp

Serine Hydroxymethyltransferase Pathway

The interconversion of glycine and serine is a pivotal reaction in metabolism, catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT). nih.govd-nb.info This reversible reaction involves the transfer of a hydroxymethyl group from serine to tetrahydrofolate (THF), yielding glycine and 5,10-methylenetetrahydrofolate (CH₂-THF). researchgate.net The use of Glycine-1-14C allows for the tracing of this interconversion.

SHMT exists in both cytosolic and mitochondrial isoforms (SHMT1 and SHMT2, respectively). tavernarakislab.gr The reaction is crucial for providing one-carbon units for various biosynthetic pathways and for maintaining the balance between serine and glycine pools. d-nb.info In the direction of serine synthesis, SHMT utilizes a one-carbon unit from CH₂-THF and condenses it with glycine. nih.gov This process has been studied using radiolabeled glycine to understand the flux between these two amino acids. nih.gov

The activity of SHMT is interconnected with the GCS. The CH₂-THF produced by the GCS can be used by SHMT to synthesize serine from another molecule of glycine. nih.govnih.gov This is evident in studies where the amount of ¹⁴C-serine formed from [2-¹⁴C]glycine is significantly higher than from [1-¹⁴C]glycine, as the C-2 of glycine is retained to form the C-3 of serine via the CH₂-THF intermediate. nih.gov

One-Carbon Metabolism and Folate Interconnections

Glycine plays a central role in one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides, amino acids, and for methylation reactions. tavernarakislab.grnih.gov Glycine-1-14C, by tracing the fate of the glycine backbone, helps to elucidate these connections.

Role of Glycine as a One-Carbon Unit Donor and Acceptor

Glycine is unique in its ability to act as both a donor and an acceptor of one-carbon units. nih.govoup.com

As a donor , glycine is cleaved by the GCS, which releases its alpha-carbon as a one-carbon unit attached to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (CH₂-THF). mdpi.comnih.gov This CH₂-THF is a key intermediate that can be used for the synthesis of purines, thymidylate, and for the remethylation of homocysteine to methionine. nih.govnih.gov

As an acceptor , glycine can condense with a one-carbon unit from CH₂-THF to form serine in a reaction catalyzed by serine hydroxymethyltransferase (SHMT). nih.govnih.gov This reversibility allows the cell to balance the pools of one-carbon units, glycine, and serine according to metabolic needs.

The dual role of glycine is fundamental to cellular homeostasis. The GCS is a significant source of one-carbon units derived from glycine, which are crucial for processes like DNA synthesis. nih.gov

Tracing of Methylene-Tetrahydrofolate Formation

The formation of 5,10-methylenetetrahydrofolate (CH₂-THF) is a critical step in one-carbon metabolism. Glycine-1-14C is instrumental in tracing the contribution of glycine to the CH₂-THF pool. When [1-¹⁴C]glycine is catabolized by the GCS, the ¹⁴C is released as ¹⁴CO₂, and the unlabeled C-2 of glycine is transferred to THF to form unlabeled CH₂-THF. nih.govmdpi.com

Conversely, when [2-¹⁴C]glycine is used, the ¹⁴C-labeled alpha-carbon is transferred to THF, resulting in the formation of ¹⁴C-labeled CH₂-THF. mdpi.com This labeled CH₂-THF can then be tracked as it participates in subsequent reactions. For example, its condensation with another molecule of glycine to form [3-¹⁴C]serine can be monitored, providing a measure of the flux through the SHMT pathway. nih.gov

The CH₂-THF formed from glycine can also be further oxidized to 10-formyl-THF, which is required for two steps in the de novo purine (B94841) biosynthesis pathway. nih.govfrontiersin.org Tracing studies with labeled glycine have confirmed its incorporation into purines, highlighting the essential role of glycine-derived one-carbon units in nucleotide synthesis. mdpi.com

Interactive Data Table: Glycine Catabolism Pathways

| Pathway | Key Enzyme/System | Role of Glycine-1-14C | Primary Products | Cellular Location | Key Findings from Tracing Studies |

|---|---|---|---|---|---|

| Glycine Cleavage System (GCS) | GLDC, GCSH, AMT, DLD | Measures ¹⁴CO₂ release to quantify GCS activity. | CO₂, NH₃, 5,10-Methylene-THF | Mitochondria | Major catabolic pathway; regulated by redox state and diet; defective in non-ketotic hyperglycinemia. |

| Serine Hydroxymethyltransferase (SHMT) Pathway | SHMT | Traces the interconversion between glycine and serine. | Serine, Glycine, 5,10-Methylene-THF | Mitochondria & Cytosol | Reversible reaction crucial for one-carbon metabolism and amino acid homeostasis. |

| Conversion to Glyoxylate (B1226380) | Aminotransferases | Traces formation of labeled glyoxylate. | Glyoxylate | Cytosol/Peroxisomes | Considered a minor pathway in many organisms; glyoxylate can inhibit GCS. |

Interactive Data Table: One-Carbon Metabolism Interconnections

| Process | Key Molecule | Role of Glycine | Tracing with Glycine-1-14C | Metabolic Significance |

|---|---|---|---|---|

| One-Carbon Donation | 5,10-Methylene-THF | Donates its α-carbon via GCS. | Using [2-¹⁴C]glycine traces the formation of labeled CH₂-THF. | Provides one-carbon units for nucleotide synthesis and methylation. |

| One-Carbon Acceptance | Glycine | Accepts a one-carbon unit from CH₂-THF to form serine via SHMT. | Monitors the synthesis of labeled serine from labeled one-carbon precursors. | Maintains balance in the serine, glycine, and folate pools. |

| Methylene-THF Formation | 5,10-Methylene-THF | Primary source via GCS activity. | Allows quantification of the glycine contribution to the one-carbon pool. | Essential intermediate for major biosynthetic pathways. |

Interconversion Dynamics with Other Amino Acids

The metabolic journey of glycine is intrinsically linked to the metabolism of other amino acids, most notably serine, alanine (B10760859), and aspartate. The use of Glycine-1-14C has been instrumental in delineating these interconversion pathways.

The interconversion of glycine and serine is a fundamental process in the primary metabolism of most organisms, including mammals. researchgate.nettandfonline.com This reversible reaction is primarily catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which is present in both the mitochondria and the cytosol. researchgate.net The glycine cleavage system (GCS), a mitochondrial enzyme complex, also plays a pivotal role in this interconversion. researchgate.netnih.gov

Studies utilizing Glycine-1-14C have demonstrated that the carboxyl carbon of glycine can be incorporated into serine. nih.govtohoku.ac.jp When rat liver mitochondria are incubated with Glycine-1-14C, the formation of both 14CO2 and 14C-serine is observed, with the amounts being nearly equal in control liver homogenates. nih.gov This indicates that the glycine cleavage system actively decarboxylates glycine, and the resulting one-carbon unit is then utilized by SHMT to synthesize serine from another molecule of glycine. nih.gov The extensive interconversion between glycine and serine has also been confirmed in maturing wheat plants, where the administration of Glycine-1-14C led to highly radioactive serine in kernel proteins. cdnsciencepub.com

In cases of nonketotic hyperglycinemia, a genetic disorder characterized by a defect in the glycine cleavage system, the incorporation of 14C from Glycine-1-14C into serine is markedly diminished. tohoku.ac.jp This further underscores the critical role of the GCS in the glycine-serine interconversion pathway. tohoku.ac.jp

Table 1: Research Findings on Glycine-Serine Interconversion using Glycine-1-14C This table is interactive and can be sorted by clicking on the column headers.

| Organism/System | Key Finding | Reference |

|---|---|---|

| Rat Liver Mitochondria | Catalyzed the decarboxylation of Glycine-1-14C and the concomitant synthesis of 14C-serine. | nih.gov |

| Human Liver Homogenates | In control samples, the amount of 14C-serine formed from Glycine-1-14C was close to the amount of 14CO2 formed. | nih.gov |

| Maturing Wheat Plants | Administration of Glycine-1-14C resulted in highly radioactive serine in kernel protein, confirming extensive interconversion. | cdnsciencepub.com |

| Hyperglycinemia Patient Liver | Extremely low incorporation of 14C from Glycine-1-14C into serine compared to control livers. | tohoku.ac.jp |

Tracer studies with Glycine-1-14C have also revealed connections between glycine metabolism and that of alanine and aspartate. In experiments with rats, the administration of Glycine-1-14C led to the incorporation of the radioactive label into urinary β-hydroxyaspartic acid, with the incorporation rate being second only to serine. okayama-u.ac.jp This suggests a metabolic pathway linking glycine to the synthesis of β-hydroxyaspartic acid. okayama-u.ac.jp

Furthermore, research on pig-liver homogenates has shown that the formation of β-hydroxyaspartic acid is influenced by the presence of glutamate, and that alanine cannot substitute for glutamic acid in this process. okayama-u.ac.jp Aspartic acid was found to have a slight inhibitory effect on the formation of β-hydroxyaspartic acid. okayama-u.ac.jp While direct conversion pathways are complex, these findings point towards a metabolic relationship where glycine can contribute to the carbon skeleton of aspartate derivatives.

Glycine-Serine Interconversion Pathways

Glycine Pool Dynamics and Turnover Rates

The concept of a "glycine pool" refers to the total amount of free glycine available in the body, which is in a constant state of flux due to synthesis, degradation, and transport. Glycine-1-14C is a valuable tool for studying the dynamics and turnover rates of this pool. jci.org

The glycine pool is not homogenous but is compartmentalized between intracellular and extracellular spaces. Studies involving the infusion of radiolabeled glycine have shown that the specific radioactivity of intracellular glycine can differ from that of plasma glycine, indicating distinct metabolic pools. vulcanchem.com For instance, during the infusion of [1-14C]Sarcosine in pigs, which is demethylated to glycine, the specific radioactivity of intracellular glycine in the liver and kidney was higher than in the plasma. vulcanchem.com This suggests that these tissues are primary sites of this metabolic conversion and maintain their own glycine pools. vulcanchem.com

Washout kinetic experiments in perfused rat liver using Glycine-1-14C have indicated a single metabolic pool from which 14CO2 is produced, simplifying the analysis of metabolic flux through the glycine cleavage system in this specific experimental setup. nih.gov

Several factors can influence the size and flux of the glycine pool. These include hormonal regulation, dietary intake, and pathological conditions.

Hormonal Influence : Glucagon (B607659) is a major regulator of hepatic glycine metabolism, stimulating the activity of the glycine cleavage system and thus increasing glycine degradation. mdpi.com Steroid hormones have also been shown to affect the incorporation of glycine into tissues, though the mechanisms are complex and tissue-specific. nih.govnih.gov

Dietary Factors : The intake of amino acids can affect glycine flux. In the fed state, whole-body glycine flux is significantly higher than in the post-absorptive state. mdpi.com Studies in pigs have shown that dietary conditions can influence the interconversion of glycine and sarcosine (B1681465). vulcanchem.com

Pathological Conditions : In nonketotic hyperglycinemia, a defect in the glycine cleavage system leads to a marked elevation of glycine in body fluids, indicating a severe disruption in glycine pool homeostasis. tohoku.ac.jp

Table 2: Factors Affecting Glycine Metabolism Studied with Glycine-1-14C This table is interactive and can be sorted by clicking on the column headers.

| Factor | Effect on Glycine Metabolism | Organism/System | Reference |

|---|---|---|---|

| Glucagon | Stimulates glycine cleavage system activity, increasing degradation. | General | mdpi.com |

| Steroid Hormones | Affects in vivo incorporation of glycine into various tissues. | Mice (Ehrlich tumor) | nih.gov |

| Dietary State (Fed vs. Fasting) | Higher glycine flux in the fed state compared to the post-absorptive state. | Humans | mdpi.com |

| Hyperglycinemia (Nonketotic) | Defective glycine cleavage leads to elevated glycine pools. | Humans | tohoku.ac.jp |

| Octanoate Infusion | Inhibited 14CO2 production from Glycine-1-14C by 50% in perfused rat liver. | Rat Liver | nih.gov |

| Pyruvate and Ammonium Chloride Infusion | Stimulated 14CO2 production from Glycine-1-14C more than 2-fold in perfused rat liver. | Rat Liver | nih.gov |

Investigations into Biosynthetic Processes Using Glycine 1 14c

Protein Synthesis and Turnover Rates

The incorporation of radiolabeled amino acids like Glycine-1-14C is a fundamental technique for studying the dynamics of protein metabolism.

Global Protein Synthesis Assessment

The choice of tracer and the specific metabolic end-product measured can influence the results. For instance, when using [1-14C]glycine, the irreversible decarboxylation of the labeled carboxyl group provides a measure of catabolism, which can be used to calculate protein synthesis rates. semanticscholar.org This method avoids complexities like the reversible transamination that can affect studies using 15N-labeled amino acids. semanticscholar.org

Tissue-Specific and Cell-Specific Protein Incorporation

The application of Glycine-1-14C extends to examining protein synthesis in specific tissues and cells, revealing differential rates of protein metabolism across the body. In amphibian embryos, autoradiography following exposure to glycine-l-C14 showed varying rates of incorporation across different tissues, with the epidermis exhibiting the highest activity, followed by somitic mesoderm, neural tube, notochord, and endoderm. biologists.com Studies in rats have demonstrated that insulin (B600854) can accelerate the incorporation of I-C14-glycine into proteins in a variety of organs, including the liver, kidneys, and skeletal muscles, but not in the cardiac muscle and diaphragm. nih.gov

Research on dystrophic mice revealed that skeletal muscle incorporates glycine-1-C14 into its proteins at a much faster rate compared to normal muscle. physiology.org In vitro studies with Ehrlich ascites-carcinoma cells have utilized [1-14C]glycine to investigate the relationship between amino acid uptake and its incorporation into protein, showing that inhibitors like DL-methionine can decrease both processes. nih.gov Furthermore, in rabbit corneas, in vivo incorporation of C14-labeled glycine (B1666218) showed that the proteins of the epithelium were about four times as active as those of the stroma. cdnsciencepub.com

Table 1: Tissue-Specific Incorporation of Glycine-1-14C

| Organism/Model | Tissue/Cell Type | Observation | Reference(s) |

|---|---|---|---|

| Xenopus Embryo | Epidermis | Highest rate of glycine-l-C14 incorporation. | biologists.com |

| Xenopus Embryo | Somitic Mesoderm | Second highest rate of incorporation. | biologists.com |

| Xenopus Embryo | Neural Tube | Moderate rate of incorporation. | biologists.com |

| Xenopus Embryo | Notochord | Lower rate of incorporation. | biologists.com |

| Xenopus Embryo | Endoderm | Lowest rate of incorporation. | biologists.com |

| Rat | Diaphragm | Greater incorporation of [14C]glycine compared to other muscles. | cambridge.org |

| Rabbit | Cornea (Epithelium) | Approximately four times more active in protein synthesis than the stroma. | cdnsciencepub.com |

| Dystrophic Mice | Skeletal Muscle | Significantly more rapid incorporation of glycine-1-C14 compared to normal mice. | physiology.org |

Role of Glycine in Specific Protein Structures (e.g., Collagen)

Glycine is a critical component of collagen, constituting about one-third of its amino acid residues. frontiersin.org Consequently, Glycine-1-14C is an invaluable tool for studying collagen biosynthesis. Research on the continuously erupting rat incisor used [14C]glycine to trace the synthesis and maturation of different collagen types in the predentine. nih.gov These studies showed rapid synthesis and processing of type I collagen and revealed the presence of alpha 1 (I) trimer and type V collagens. nih.gov

The importance of ribonucleic acid (RNA) in collagen biosynthesis has been investigated using glycine-2-14C. publish.csiro.au In foetal lambskin, the gelatin derived from the ribonucleoprotein fraction was found to be significantly radioactive after incubation with labeled glycine. publish.csiro.au Pre-treatment with ribonuclease markedly inhibited this incorporation, suggesting a direct role for RNA in collagen synthesis. publish.csiro.au Furthermore, studies on bovine articular chondrocytes have demonstrated that increasing the concentration of glycine in the culture medium enhances the synthesis of type II collagen, highlighting a potential glycine deficiency for collagen production in conditions like osteoarthritis. researchgate.net

Nucleic Acid Biosynthesis

Glycine is a fundamental precursor for the synthesis of purine (B94841) nucleotides, which are the building blocks of DNA and RNA. nih.govnih.gov

De Novo Purine Synthesis Pathways

The de novo synthesis of purines involves the incorporation of the entire glycine molecule into the purine ring. ajol.info Glycine-1-14C has been used to demonstrate and quantify this pathway in various biological systems. In rat skeletal muscle, [1-14C]glycine, along with other precursors, was shown to be incorporated into purine nucleotides, with over 85% of the label recovered in adenine (B156593) nucleotides, primarily ATP. nih.govportlandpress.com The antibiotic azaserine (B1665924) is a known inhibitor of this pathway and has been shown to block the incorporation of [1-14C]glycine. nih.govportlandpress.comportlandpress.com

Studies in human peripheral blood leukocytes have also confirmed the presence of the de novo purine synthesis pathway by demonstrating the incorporation of [1-14C]glycine. jci.org In uricotelic animals like chickens, the glycine cleavage system provides one-carbon units for purine synthesis, and the ratio of incorporation from glycine-1-14C versus glycine-2-14C can elucidate the specific contributions of different carbon atoms. nih.gov Research has also shown that factors like the availability of pyrophosphorylribose 5-phosphate can control the rate of purine biosynthesis from glycine. ucsd.edu

Incorporation into DNA and RNA Molecules

As a precursor to purines, the carbon from Glycine-1-14C is ultimately incorporated into DNA and RNA. Studies in mice with hereditary muscular dystrophy showed that dystrophic skeletal muscle, which has increased amounts of DNA and RNA, incorporates glycine-1-C14 into both nucleic acids and proteins more rapidly than normal muscle. physiology.org In the nematode Aphelenchoides rutgersi, incubation with glycine-14C resulted in the labeling of the RNA fraction, specifically in adenine and guanine, demonstrating purine synthesis. capes.gov.br

Research on proliferating hepatoma cells has shown that carbons from [U-14C]glucose can be incorporated into nucleic acid bases, a process mediated by glycine biosynthesis. nih.gov This indicates a metabolic link between glycolysis and the provision of precursors for nucleic acid synthesis. nih.gov Furthermore, studies have shown that inhibiting succinate (B1194679) dehydrogenase can impair de novo purine synthesis, leading to decreased incorporation of [14C] from glycine into RNA. biorxiv.org

Synthesis of Specialized Biomolecules

The metabolic pathways leading to the synthesis of various essential biomolecules often utilize the simple amino acid glycine as a fundamental building block. The use of isotopically labeled Glycine-1-¹⁴C has been instrumental in elucidating the intricate steps of these biosynthetic processes. By tracing the journey of the ¹⁴C-labeled carbon, researchers have been able to map the incorporation of glycine into complex structures, quantify reaction rates, and understand the regulation of these pathways.

Heme Biosynthesis

Heme, an iron-containing porphyrin, is a critical component of hemoglobin, myoglobin, and cytochromes. The biosynthesis of heme begins in the mitochondria with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA). microbenotes.com This initial and rate-limiting step is catalyzed by the enzyme ALA synthase. microbenotes.com Studies using Glycine-1-¹⁴C have been fundamental in confirming that the entire glycine molecule, except for its carboxyl group, is incorporated into the porphyrin ring structure. In fact, eight molecules of glycine are required to form one molecule of heme. nih.gov

Research utilizing Glycine-1-¹⁴C has demonstrated that the transport of glycine into the mitochondria is a crucial factor controlling the rate of heme synthesis. nih.govfrontiersin.org In erythroid cells, the primary sites of hemoglobin production, specific glycine transporters play a vital role in supplying the necessary substrate for heme biosynthesis. nih.gov Experiments tracing the radiolabeled glycine have shown a direct correlation between glycine uptake and the rate of heme and subsequent hemoglobin formation. nih.gov

Table 1: Key Components in Heme Biosynthesis Starting from Glycine

| Precursor/Component | Role in Heme Synthesis |

| Glycine | Provides the initial carbon and nitrogen atoms for the porphyrin ring. |

| Succinyl-CoA | Condenses with glycine to form δ-aminolevulinic acid (ALA). |

| ALA Synthase | The enzyme that catalyzes the initial condensation reaction. |

| Mitochondria | The cellular location for the initial and final steps of heme synthesis. |

Glutathione (B108866) Synthesis

Glutathione (GSH) is a tripeptide synthesized from glutamate, cysteine, and glycine, and it plays a central role in protecting cells from oxidative damage. nih.gov The final step in its synthesis involves the addition of glycine to the dipeptide γ-glutamylcysteine, a reaction catalyzed by glutathione synthetase. oup.com The use of Glycine-1-¹⁴C has been pivotal in studying the dynamics of glutathione synthesis and turnover in various tissues, including red blood cells and the liver. oup.comcore.ac.uk

By incubating cells with Glycine-1-¹⁴C and measuring its incorporation into the glutathione pool, researchers can determine the rate of synthesis. karger.com These studies have revealed that the availability of glycine can be a limiting factor for glutathione synthesis, particularly under conditions of oxidative stress. nih.gov For instance, in certain pathological states, a decreased availability of glycine has been linked to lower glutathione levels, thereby compromising the cell's antioxidant defenses. nih.gov

Table 2: Research Findings on Glycine-1-¹⁴C Incorporation into Glutathione

| Study Focus | Key Finding | Reference |

| Glutathione synthesis in red blood cells | Intact human erythrocytes incorporate labeled glycine into glutathione, with the rate being influenced by glucose availability. | core.ac.uknih.gov |

| Lead toxicosis effects | Rats with lead toxicosis show increased incorporation of radioactive glycine into liver and kidney glutathione, suggesting a compensatory increase in synthesis. | oup.com |

| Glutathione deficiency in disease | Limited glycine availability can impair glutathione synthesis, and supplementation with glycine can help restore glutathione levels. | nih.gov |

Creatine (B1669601) Biosynthesis

Creatine is a crucial molecule for energy storage in tissues with high and fluctuating energy demands, such as muscle and brain. frontiersin.org Its synthesis is a two-step process that begins with the transfer of an amidino group from arginine to glycine, forming guanidinoacetate. researchgate.netresearchgate.net This reaction is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). frontiersin.org The entire glycine molecule is incorporated into the creatine structure. nih.gov

Tracer studies employing Glycine-1-¹⁴C have been essential for understanding the metabolic flux through the creatine biosynthetic pathway. nih.gov These investigations have shown that a significant portion of the body's glycine pool is directed towards creatine synthesis. Research in primary astroglial cells using labeled glycine has demonstrated their capacity to synthesize creatine, highlighting a potential role for these cells in supplying creatine to neurons. nih.gov

Table 3: Steps in Creatine Biosynthesis Involving Glycine

| Step | Reaction | Enzyme |

| 1 | Arginine + Glycine → Guanidinoacetate + Ornithine | L-arginine:glycine amidinotransferase (AGAT) |

| 2 | Guanidinoacetate + S-adenosylmethionine → Creatine + S-adenosylhomocysteine | Guanidinoacetate N-methyltransferase (GAMT) |

Bile Acid Conjugation (e.g., Glycocholates)

In the liver, primary bile acids, which are synthesized from cholesterol, are conjugated with amino acids before being secreted into the bile. nih.govwikipedia.org This conjugation process increases their solubility and detergent properties, which are essential for the digestion and absorption of dietary fats. hmdb.ca The two primary amino acids used for conjugation are taurine (B1682933) and glycine. The conjugation of cholic acid with glycine results in the formation of glycocholic acid. wikipedia.orgreactome.org

The use of Glycine-1-¹⁴C conjugated to cholic acid (¹⁴C-glycocholic acid) forms the basis of the glycocholate breath test. richtlijnendatabase.nlnih.gov This diagnostic tool is used to investigate conditions such as bacterial overgrowth in the small intestine and bile acid malabsorption. richtlijnendatabase.nl In individuals with these conditions, bacteria in the small intestine deconjugate the ¹⁴C-glycocholic acid, releasing Glycine-1-¹⁴C. bmj.com The labeled glycine is then metabolized, and the ¹⁴C is exhaled as ¹⁴CO₂, which can be measured to provide a diagnosis. richtlijnendatabase.nl

Microbial Cyanide Production

Certain species of bacteria and fungi are capable of producing hydrogen cyanide (HCN), a process known as cyanogenesis. uu.nl Glycine has been identified as a primary precursor for cyanide production in many of these microorganisms, including species of Pseudomonas and Chromobacterium. asm.orgnih.gov The enzyme responsible for this conversion is thought to be a cyanide synthase or a related enzyme system that oxidatively decarboxylates glycine. mdpi.com

Radiolabeling studies using Glycine-1-¹⁴C have been crucial in confirming the metabolic origin of the cyanide. nih.govresearchgate.net These experiments have shown that the carbon atom of the cyanide molecule is derived from the methylene (B1212753) carbon (C-2) of glycine, while the carboxyl carbon (C-1) is released as carbon dioxide. kent.ac.uk When cells are fed Glycine-1-¹⁴C, the resulting H¹⁴CN shows a low dilution of the label, indicating a direct conversion pathway. nih.gov

Table 4: Microbial Species and Glycine-Dependent Cyanide Production

| Microbial Species | Observation | Reference |

| Pseudomonas aeruginosa | HCN production is stimulated by glycine. Isotope studies confirm glycine as a direct precursor. | nih.govresearchgate.net |

| Chromobacterium violaceum | Glycine is a precursor for cyanide, and its concentration affects the yield of cyanide production. | kent.ac.uk |

| Bacillus megaterium | Glycine is an effective precursor for biogenic cyanide production used in processes like gold bioleaching. | mdpi.com |

Maillard Reaction Product Formation

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, typically upon heating. cambridge.org This reaction is responsible for the characteristic color, aroma, and flavor of many cooked foods. Glycine, being the simplest amino acid, is often used in model systems to study the fundamental chemistry of the Maillard reaction. jst.go.jpwur.nl

When a solution of glucose and glycine is heated, a cascade of reactions is initiated, leading to the formation of hundreds of different products, including amides, pyrroles, and pyranones. jst.go.jptum.de Studies using Glycine-1-¹⁴C have helped to trace the fate of the glycine molecule throughout this complex reaction network. cerealsgrains.org For example, it has been shown that the carboxyl group of glycine is lost as CO₂ during the Strecker degradation, a key step in the Maillard reaction that generates aldehydes and α-aminoketones. geoscienceworld.org The radiolabel allows for the tracking of glycine-derived fragments as they are incorporated into various Maillard reaction products. cerealsgrains.org

Table 5: Major Products Identified in Glucose-Glycine Maillard Reaction Models

| Product Class | Specific Examples |

| Amides | N-Butylacetamide, N-Butylformamide (in model systems with other amines) |

| Furans | Furfuryl alcohol |

| Pyrroles | Various substituted pyrroles |

| Pyranones | Maltol, Isomaltol |

| Dicarbonyls | Diacetyl, Glyoxal |

Study of Cellular and Subcellular Transport Mechanisms with Glycine 1 14c

Amino Acid Transporter Characterization

Glycine-1-14C is instrumental in the identification and kinetic analysis of amino acid transporters. By measuring the rate of uptake of radiolabeled glycine (B1666218), researchers can characterize the properties of different transport systems.

Studies utilizing Glycine-1-14C have been fundamental in characterizing glycine transporters such as GlyT1 and System A. Research on mammalian spinal cord slices using [14C]glycine demonstrated an active transport system with saturation kinetics. nih.gov The estimated Michaelis constant (Km) for glycine in this system was 3.1 x 10-5 M, with a maximum velocity (Vmax) of 0.48 µmol/min per gram of cord tissue. nih.gov This indicates a high-affinity uptake mechanism. GlyT1, a member of the solute carrier 6 (SLC6) family, is known to be located predominantly on glial cells in caudal brain regions and plays a role in regulating glycine concentrations at inhibitory synapses. genecards.orgbiorxiv.org GlyT1 is capable of transporting not only glycine but also N-methyl-glycine (sarcosine). frontiersin.org In contrast, GlyT2 is primarily found at presynaptic inhibitory neurons and is crucial for recycling glycine into synaptic vesicles. elifesciences.org

Further research has identified multiple systems for amino acid transport. For instance, studies on renal brush border membrane vesicles have shown the presence of multiple transport systems for proline and glycine. pnas.org One of these systems exhibits a high affinity for proline with a Km of 0.067 mM. pnas.org

Table 1: Kinetic Parameters of Glycine Transport

| Transporter/System | Tissue/Cell Type | Km (mM) | Vmax (nmol/mg protein/min) | Reference |

|---|---|---|---|---|

| Glycine Transporter | Mammalian Spinal Cord | 0.031 | 480 (µmol/min/g cord) | nih.gov |

| Proline/Glycine System | Renal Brush Border Vesicles | 0.067 (for proline) | 7.05 (nmol/mg protein/15 sec) | pnas.org |

The transport of glycine is often coupled to the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions. Glycine transporters like GlyT1 are Na+- and Cl--dependent. genecards.orguniprot.org The stoichiometry of GlyT1-mediated transport is two Na+ ions and one Cl- ion for each molecule of glycine. biorxiv.orgpnas.org This co-transport mechanism allows for the uphill movement of glycine against its concentration gradient, a process that is essential for maintaining low extracellular glycine levels. biorxiv.org Studies have shown that the replacement of extracellular Na+ with lithium (Li+) or extracellular Cl- with acetate (B1210297) can significantly increase the release of [14C]glycine from cells expressing GlyT1, highlighting the dependence of the transporter on these ions. nih.gov The affinity of GlyT1 for glycine is highest in the presence of both Na+ and Cl-. pnas.org

In addition to the transport of free amino acids, cells can also take up small peptides via H+-peptide cotransport systems. Research using [glycine-1-14C]glycylsarcosine ([14C]Gly-Sar) has been instrumental in characterizing these transporters. nih.gov In the human bile duct epithelium cell line SK-ChA-1, the uptake of [14C]Gly-Sar was stimulated sevenfold by an inwardly directed proton (H+) gradient. nih.gov This transport was mediated by a low-affinity system with a transport constant (Kt) of 1.1 mM and was identified as the intestinal-type H+-peptide cotransporter, PEPT1. nih.govresearchgate.net This transporter is also expressed in the colon, kidney, and pancreas. researchgate.net

Glycine-1-14C labeled glycine betaine (B1666868) is used to study osmoregulatory transport systems, which are crucial for cell survival under osmotic stress. In Bacillus subtilis, three distinct transport systems for glycine betaine, OpuA, OpuC, and OpuD, have been characterized. asm.org These systems exhibit high affinity for glycine betaine, with Km values in the low micromolar range, and their activity is stimulated by high osmolarity. asm.org Similarly, in Listeria monocytogenes, an ATP-driven, osmotically activated glycine betaine transporter has been identified. asm.org Studies in Sinorhizobium meliloti have also characterized a major glycine betaine transporter, BetS, with a Km value of 10 µM for glycine betaine uptake. nih.gov In plants, transporters like AtProT2 have been shown to facilitate the uptake of [14C] glycine betaine, playing a role in importing compatible solutes into the root. frontiersin.org

Table 2: Kinetic Parameters of Osmoregulatory Transporters for Glycine Betaine

| Organism | Transporter | Km (µM) | Reference |

|---|---|---|---|

| Bacillus subtilis | OpuA, OpuC, OpuD | Low micromolar range | asm.org |

| Sinorhizobium meliloti | BetS | 10 | nih.gov |

| Methanosarcina mazei Gö1 | Ota | 10 ± 5 | oup.com |

H+-Peptide Cotransport Systems

Regulation of Glycine Uptake and Efflux

The transport of glycine is a tightly regulated process influenced by various factors, including the availability of the substrate and the presence of other competing molecules.

The rate of glycine uptake is dependent on its extracellular concentration and follows saturation kinetics. nih.govpnas.org This means that as the concentration of glycine increases, the rate of transport also increases until it reaches a maximum velocity (Vmax), at which point the transporters are saturated.

The uptake of [14C]glycine can be competitively inhibited by other amino acids. For example, in mammalian spinal cord slices, L-alanine and L-leucine were found to inhibit [14C]glycine uptake, while L-histidine, L-proline, L-aspartate, L-glutamate, and L-valine had no effect. nih.gov In Ehrlich ascites-carcinoma cells, DL-methionine acts as a competitive inhibitor, reducing both the uptake of [1-14C]glycine and its incorporation into protein. researchgate.netnih.govnih.gov Sarcosine (B1681465), which is N-methyl-glycine, is a selective inhibitor of GlyT1 and can enhance the release of [14C]glycine through heteroexchange. biorxiv.orgnih.gov Studies using HEK-293 cells recombinantly expressing rat GlyT1a showed that compounds like (±)-NFPS could fully antagonize [14C]glycine uptake. jneurosci.org

Table 3: Inhibitors of Glycine Transport

| Inhibitor | Target Transporter/System | Tissue/Cell Type | Effect | Reference |

|---|---|---|---|---|

| L-alanine | Glycine Transporter | Mammalian Spinal Cord | Inhibition of [14C]glycine uptake | nih.gov |

| L-leucine | Glycine Transporter | Mammalian Spinal Cord | Inhibition of [14C]glycine uptake | nih.gov |

| DL-methionine | Glycine Transporter | Ehrlich Ascites-Carcinoma Cells | Competitive inhibition of [1-14C]glycine uptake | researchgate.netnih.govnih.gov |

| Sarcosine | GlyT1 | HEK-293 cells expressing GlyT1 | Inhibition of uptake, enhancement of release | biorxiv.orgnih.gov |

| (±)-NFPS | GlyT1a | HEK-293 cells expressing rat GlyT1a | Antagonized [14C]glycine uptake | jneurosci.org |

Energy Dependence of Transport Mechanisms

The transport of glycine across cellular membranes is an active process, fundamentally reliant on cellular energy. Studies utilizing Glycine-1-14C have been instrumental in elucidating the specific energy requirements of these transport systems. Research has shown that glycine transport is often coupled to the electrochemical gradients of ions, particularly sodium (Na+) and chloride (Cl-), a process that is indirectly dependent on cellular energy in the form of adenosine (B11128) triphosphate (ATP) to maintain these gradients.

In various cell types, the uptake of radiolabeled glycine is significantly diminished in the presence of metabolic inhibitors that disrupt ATP production. For instance, in the isolated midgut of the marine shrimp Penaeus marginatus, inhibitors such as sodium cyanide (NaCN), sodium azide (B81097) (NaN3), iodoacetate, and 2,4-dinitrophenol (B41442) (DNP) were found to inhibit [14C]glycine influx. biologists.com This inhibition was more pronounced at lower glycine concentrations, suggesting a greater reliance on energy-dependent transport mechanisms when the substrate is scarce. biologists.com Similarly, in Escherichia coli, the uptake of glycine is tightly coupled to respiration, with anoxia and inhibitors like cyanide severely impeding transport. cdnsciencepub.com

The two major glycine transporter subtypes, GlyT1 and GlyT2, both harness the energy stored in Na+ and Cl- concentration gradients to move glycine against its concentration gradient. rupress.org Their stoichiometry differs, with GlyT1 coupling the transport of one glycine molecule to two Na+ ions and one Cl- ion, while GlyT2 couples one glycine molecule to three Na+ ions and one Cl- ion. rupress.orgfrontiersin.org This ion-coupled mechanism means that the energy for glycine transport is not directly derived from ATP hydrolysis at the transporter itself, but rather from the ion gradients established by the Na+/K+-ATPase pump, which is an ATP-dependent process. pnas.org Studies in rat brain cortex slices have shown a direct correlation between the availability of energy substrates like glucose and the rate of glycine transport. cdnsciencepub.com The transport process is sensitive to inhibitors of glycolysis and oxidative phosphorylation, confirming its energy-dependent nature.

Furthermore, research on Lactococcus lactis has identified an ATP-binding cassette (ABC) transporter for glycine betaine, a derivative of glycine, which is directly powered by ATP hydrolysis. embopress.org This indicates that while many glycine transport systems rely on ion gradients, direct ATP-driven transport also exists. The energy dependence of glycine transport is a critical feature that allows cells to accumulate glycine to high intracellular concentrations, which is essential for its various physiological roles.

Table 1: Effect of Metabolic Inhibitors on [¹⁴C]Glycine Influx

| Metabolic Inhibitor | Target Process | Observed Effect on [¹⁴C]Glycine Transport | Reference |

|---|---|---|---|

| Sodium Cyanide (NaCN) | Inhibits mitochondrial respiration | Significant inhibition of glycine influx | biologists.com |

| Sodium Azide (NaN₃) | Inhibits cytochrome oxidase | Inhibition of glycine transport | biologists.com |

| Iodoacetate | Inhibits glycolysis | Inhibition of glycine transport | biologists.com |

| 2,4-Dinitrophenol (DNP) | Uncouples oxidative phosphorylation | Inhibition of glycine influx | biologists.com |

| Ouabain | Inhibits Na⁺/K⁺-ATPase | Inhibition of Na⁺-dependent glycine transport | biologists.com |

Interplay with Cellular Osmolarity

Glycine plays a crucial role as an organic osmolyte, a small molecule that cells accumulate to maintain volume and integrity in response to changes in external osmolarity. The transport of Glycine-1-14C has been a key tool in understanding this osmoregulatory function.

In early preimplantation mouse embryos, for instance, the accumulation of intracellular glycine is directly proportional to the external osmolarity. nih.govpnas.org These embryos utilize the glycine transporter GLYT1 to take up glycine from their surroundings, thereby balancing the osmotic pressure and preventing cell shrinkage in hypertonic environments. nih.govpnas.org Studies have demonstrated that as the osmolarity of the culture medium increases, the rate of [14C]glycine uptake and the steady-state intracellular glycine concentration also increase. pnas.orgoup.comresearchgate.net This response is critical for embryo survival and development under conditions of osmotic stress. researchgate.net

The regulation of glycine transport by osmolarity is a dynamic process involving both influx and efflux pathways. nih.gov While increased external osmolarity stimulates glycine uptake via transporters like GLYT1, it also appears to regulate the rate of glycine efflux through volume-regulated anion channels. nih.gov This dual regulation allows for precise control of the intracellular glycine concentration to match the prevailing osmotic conditions.